molecular formula C22H24N4O5S2 B2360226 1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one CAS No. 941926-02-9

1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one

Cat. No.: B2360226
CAS No.: 941926-02-9
M. Wt: 488.58
InChI Key: OYPJHSRLXAQXND-UHFFFAOYSA-N
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Description

1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one is a useful research compound. Its molecular formula is C22H24N4O5S2 and its molecular weight is 488.58. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : This compound is part of a group of novel synthesized compounds, including those with anti-inflammatory activity. For example, compounds synthesized with similar structures were evaluated for in-vitro and in-vivo anti-inflammatory activities, demonstrating potential in pharmaceutical research (Ahmed, Molvi, & Khan, 2017).

Biological Activities

  • Anti-inflammatory Potential : Compounds with structures similar to 1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one have shown significant anti-inflammatory properties. This is highlighted in studies where synthesized compounds showed maximum in-vitro anti-inflammatory activity through membrane stabilization (Ahmed, Molvi, & Khan, 2017).

  • Anticancer Evaluation : Research on polyfunctional substituted 1,3-thiazoles, which share structural similarities with the compound , has shown notable anticancer activity. These studies contribute to understanding the potential utility of such compounds in cancer treatment (Turov, 2020).

  • Antimicrobial Activity : Piperazine derivatives, akin to the compound , have been synthesized and evaluated for their antimicrobial activities. Some of these compounds exhibited excellent antimicrobial activity, suggesting potential applications in this area (Menteşe et al., 2013).

Chemical Analysis and Characterization

  • Spectroscopic Characterization : The structure and characteristics of similar compounds have been confirmed through various spectroscopic methods such as NMR, Mass spectrometry, and HPLC, providing a framework for understanding the chemical properties of this compound (Mamat et al., 2016).

Potential Therapeutic Applications

  • Neuroprotective Properties : Research on structurally similar compounds has shown potential in neuroprotection, particularly in Parkinson's disease models, suggesting a possible area of application for this compound (Das et al., 2015).

  • Anti-Leishmanial Activity : Compounds with a similar structure have demonstrated significant activity against Leishmania major, indicating potential as anti-leishmanial agents (Tahghighi et al., 2011).

Properties

IUPAC Name

4-(4-methylphenyl)sulfonyl-1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O5S2/c1-16-4-7-18(8-5-16)33(30,31)14-2-3-21(27)24-10-12-25(13-11-24)22-23-19-9-6-17(26(28)29)15-20(19)32-22/h4-9,15H,2-3,10-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYPJHSRLXAQXND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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